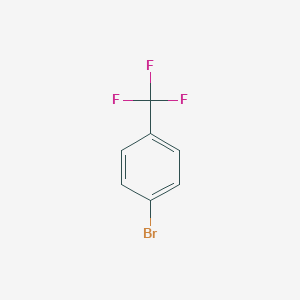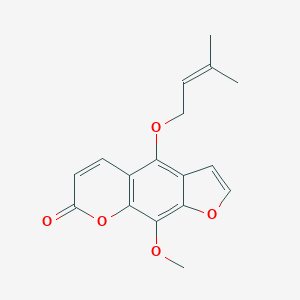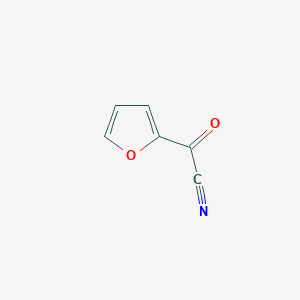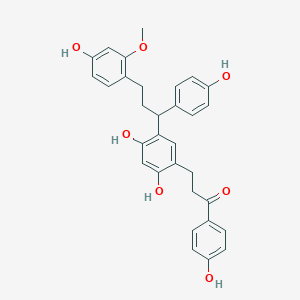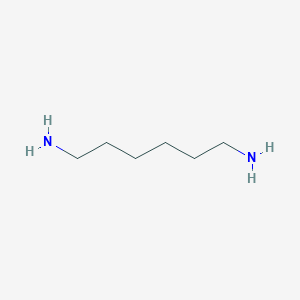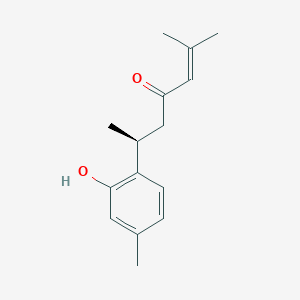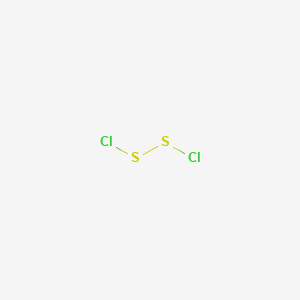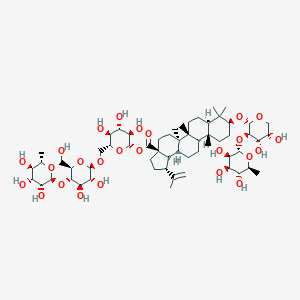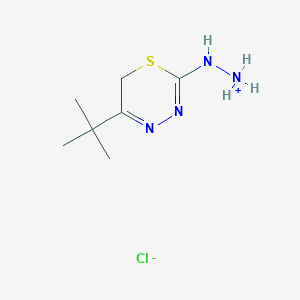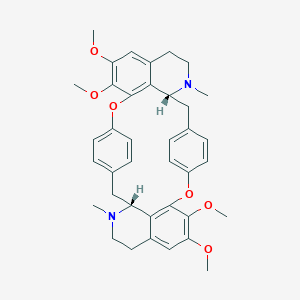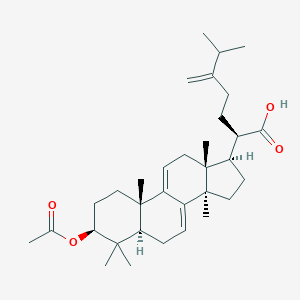![molecular formula C23H32N4O8 B150104 [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate CAS No. 137057-45-5](/img/structure/B150104.png)
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as drug development, biochemistry, and molecular biology.
作用机制
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a nucleoside analog that can be incorporated into RNA molecules during transcription. Once incorporated, it can interfere with the normal function of RNA molecules by inhibiting the synthesis of new RNA strands or by inducing premature termination of RNA synthesis. This can lead to the inhibition of viral replication or the inhibition of cancer cell growth.
生化和生理效应
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has been shown to have potent antiviral and anticancer activities in various in vitro and in vivo studies. It has been shown to inhibit the replication of various viruses such as hepatitis C virus, human immunodeficiency virus, and herpes simplex virus. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia.
实验室实验的优点和局限性
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has several advantages as a tool for scientific research. It is a stable and easily synthesizable compound that can be used as a starting material for the synthesis of various nucleoside analogs. It can also be used as a probe to study the structure and function of RNA molecules. However, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in lab experiments requires caution as it can be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in scientific research. One direction is the development of new nucleoside analogs that have improved antiviral and anticancer activities. Another direction is the study of the mechanism of action of various enzymes that are involved in RNA metabolism using [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate as a tool. Additionally, the use of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate in the development of new RNA-based therapies for various diseases is also a promising direction for future research.
Conclusion:
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new antiviral and anticancer therapies and a better understanding of RNA metabolism.
合成方法
The synthesis of [(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate involves several steps. The first step involves the protection of the hydroxyl groups of ribose with acetonide. The second step involves the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The third step involves the coupling of the protected ribose derivative with 6-methoxypurine in the presence of a phosphoramidite reagent. The fourth step involves the deprotection of the DMT group and the acetonide group. The final step involves the esterification of the resulting hydroxyl group with 2-methylpropanoic acid.
科学研究应用
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate has potential applications in various fields of scientific research. It can be used as a starting material for the synthesis of various nucleoside analogs that have potential antiviral and anticancer activities. It can also be used as a probe to study the structure and function of RNA molecules. Moreover, it can be used as a tool to study the mechanism of action of various enzymes that are involved in RNA metabolism.
属性
CAS 编号 |
137057-45-5 |
|---|---|
产品名称 |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
分子式 |
C23H32N4O8 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C23H32N4O8/c1-11(2)21(28)32-8-14-16(34-22(29)12(3)4)17(35-23(30)13(5)6)20(33-14)27-10-26-15-18(27)24-9-25-19(15)31-7/h9-14,16-17,20H,8H2,1-7H3/t14-,16-,17+,20-/m1/s1 |
InChI 键 |
FVFMDKXQPSYZRY-DFYYWFRZSA-N |
手性 SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
规范 SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)C(C)C)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



